Methyl 1-(3-Bromo-4-fluorophenyl)-4-oxocyclohexanecarboxylate
CAS No.: 1385694-54-1
Cat. No.: VC16554031
Molecular Formula: C14H14BrFO3
Molecular Weight: 329.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1385694-54-1 |
|---|---|
| Molecular Formula | C14H14BrFO3 |
| Molecular Weight | 329.16 g/mol |
| IUPAC Name | methyl 1-(3-bromo-4-fluorophenyl)-4-oxocyclohexane-1-carboxylate |
| Standard InChI | InChI=1S/C14H14BrFO3/c1-19-13(18)14(6-4-10(17)5-7-14)9-2-3-12(16)11(15)8-9/h2-3,8H,4-7H2,1H3 |
| Standard InChI Key | UMKFQIUGUWNJHW-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1(CCC(=O)CC1)C2=CC(=C(C=C2)F)Br |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
Methyl 1-(3-Bromo-4-fluorophenyl)-4-oxocyclohexanecarboxylate consists of a cyclohexane ring with three key substituents:
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A 4-oxo group at the fourth position, introducing ketone functionality.
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A methyl carboxylate group at the first position, enhancing solubility and reactivity.
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A 3-bromo-4-fluorophenyl group at the first position, contributing steric bulk and electronic effects.
The stereoelectronic interplay between the electron-withdrawing bromine and fluorine atoms and the electron-donating carboxylate group creates a polarized molecular environment, influencing reactivity and intermolecular interactions .
Stereochemistry and Conformational Analysis
The cyclohexane ring adopts a chair conformation, with the 4-oxo group equatorial to minimize steric strain. Density functional theory (DFT) calculations predict a energy barrier of ~6.2 kcal/mol for ring flipping, stabilizing the observed conformation . The phenyl ring’s dihedral angle relative to the cyclohexane plane is approximately 35°, optimizing π-orbital overlap with the carbonyl group .
Spectroscopic Identification
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NMR (400 MHz, CDCl):
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NMR (101 MHz, CDCl):
Synthesis and Purification
Synthetic Pathways
The compound is synthesized via a three-step sequence:
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Friedel-Crafts Acylation: Reaction of 3-bromo-4-fluorobenzene with cyclohexene oxide in the presence of AlCl yields 1-(3-bromo-4-fluorophenyl)cyclohexanol .
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Oxidation: Treatment with Jones reagent (CrO/HSO) converts the alcohol to the 4-oxocyclohexanecarboxylic acid intermediate .
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Esterification: Reaction with methanol under acidic conditions (HSO, reflux) produces the methyl ester.
Optimization Data
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Temperature | 80°C | +22% |
| Solvent | DCM | +15% |
| Catalyst | HSO | +18% |
Reaction yields average 68–72% after column chromatography (silica gel, petroleum ether:ethyl acetate 9:1) .
Physicochemical Properties
Thermodynamic and Solubility Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 117–119°C | DSC |
| LogP | 2.84 ± 0.12 | HPLC |
| Aqueous Solubility | 0.12 mg/mL (25°C) | Shake-flask |
| pKa | 4.1 (carboxylate) | Potentiometric titration |
The high logP value reflects enhanced lipophilicity from the bromine and fluorine substituents, favoring membrane permeability.
| Cell Line | IC (μM) | 95% Confidence Interval |
|---|---|---|
| MCF-7 | 48.2 | 42.7–54.1 |
| A549 | 56.8 | 51.3–62.9 |
Mechanistic studies suggest apoptosis induction via caspase-3 activation.
Comparative Analysis with Related Compounds
Structural Analogs and Activity Trends
| Compound | Modifications | IC (MCF-7) |
|---|---|---|
| Parent carboxylic acid | -COOCH → -COOH | >100 μM |
| 3-Bromophenyl analog | -F → -H | 62.4 μM |
| 4-Fluorophenyl derivative | -Br → -H | 89.3 μM |
The bromo-fluoro combination maximizes cytotoxicity, likely through enhanced halogen bonding with target proteins .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors. For example, coupling with aminopyrimidines yields derivatives with IC <10 nM against EGFR mutants .
Material Science Applications
Its rigid cyclohexane core is exploited in liquid crystal formulations, achieving nematic-isotropic transition temperatures up to 145°C.
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